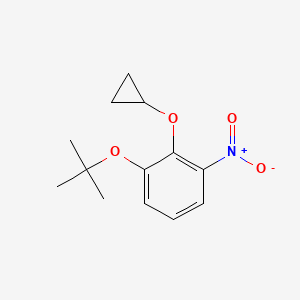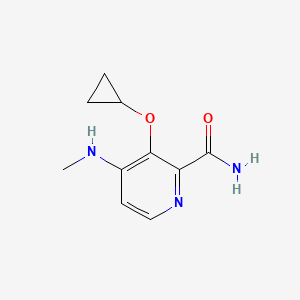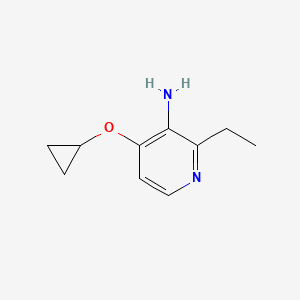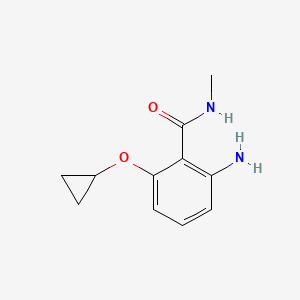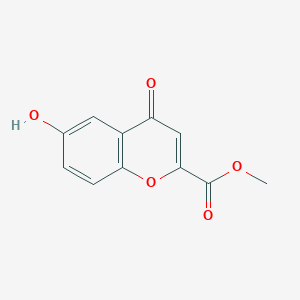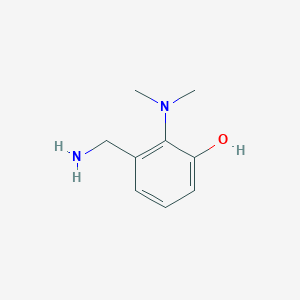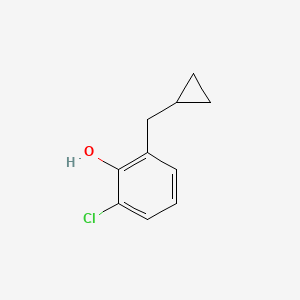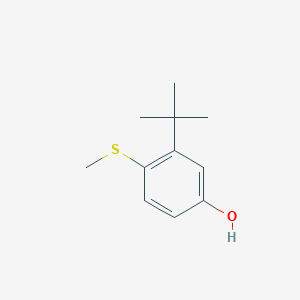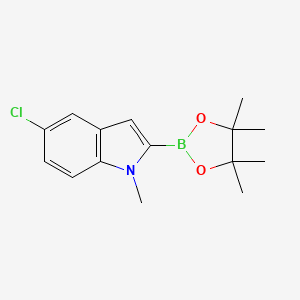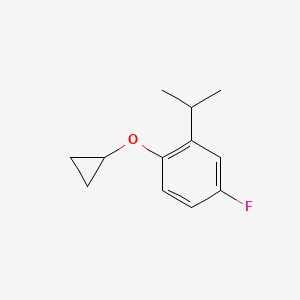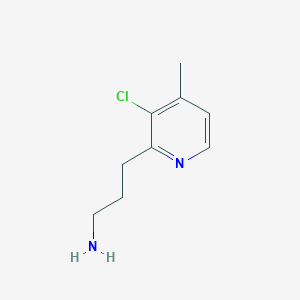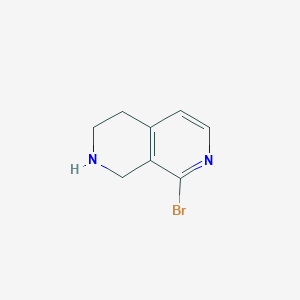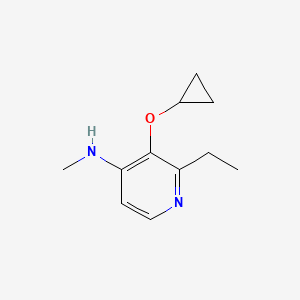
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde is an organic compound with the molecular formula C8H6F3NO. It is a derivative of isonicotinaldehyde, where the aldehyde group is substituted with a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the electronic characteristics and reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed one-pot synthesis, where salicylaldehyde p-tosylhydrazones react with 2-bromo-3,3,3-trifluoropropene under sequential conditions to yield the desired product . This method is efficient and provides moderate to excellent yields.
Industrial Production Methods
Industrial production of 2-(2,2,2-Trifluoroethyl)isonicotinaldehyde may involve large-scale synthesis using similar catalytic processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and isolation to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethyl)isonicotinic acid.
Reduction: 2-(2,2,2-Trifluoroethyl)isonicotinalcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)isonicotinaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can influence the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)benzaldehyde
- 2-(2,2,2-Trifluoroethyl)acetophenone
- 2-(2,2,2-Trifluoroethyl)aniline
Uniqueness
2-(2,2,2-Trifluoroethyl)isonicotinaldehyde is unique due to the presence of both the trifluoroethyl group and the isonicotinaldehyde core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)4-7-3-6(5-13)1-2-12-7/h1-3,5H,4H2 |
InChI Key |
MTWJNCXFFPJIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


